Trifluoroacetate
Overview
Description
Trifluoroacetate is a monocarboxylic acid anion. It derives from an acetate. It is a conjugate base of a trifluoroacetic acid.
A very strong halogenated derivative of acetic acid. It is used in acid catalyzed reactions, especially those where an ester is cleaved in peptide synthesis.
Scientific Research Applications
1. Organic Synthesis
Trifluoroacetic acid (TFA) has extensive applications in organic synthesis. It serves as a solvent, catalyst, and reagent in various chemical transformations such as rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations. TFA's unique properties, such as being a strong acid, water miscible, and having a low boiling point, make it valuable in organic chemistry research (López & Salazar, 2013).
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS analysis of proteins, TFA is often used as a mobile phase additive due to its ability to provide symmetrical and narrow peak shapes for proteins. However, it can decrease mass spectrometric sensitivity through ion-pairing and spray destabilization. Alternatives to TFA, like formate buffer, are explored to improve MS sensitivity (Bobály et al., 2015).
3. Protein and Peptide Purification
TFA is used in pharmaceutical applications for protein and peptide purification. Its toxic nature necessitates reliable methods to measure its effective removal. Ion chromatography methods have been developed to determine residual TFA concentration in various samples in the pharmaceutical industry (Kaiser & Rohrer, 2004).
4. Enhancing LC-MS Sensitivity
TFA is used to enhance reversed phase chromatographic performance. However, it can suppress signals in electrospray ionization-mass spectrometry (ESI-MS). Supercharging agents have been found to counteract this suppression, improving both separation efficiency and detection limits in LC/MS analyses (Nshanian et al., 2017).
5. Environmental Impact Studies
Studies have been conducted to assess the impact of TFA, a breakdown product of various industrial processes, on ecosystems. For example, the effects of TFA on vernal pool ecosystems were studied, focusing on soil microbial communities and plant species. The results indicated that predicted concentrations of TFA would not adversely affect the development of these communities and species (Benesch et al., 2002).
Properties
CAS No. |
14477-72-6 |
---|---|
Molecular Formula |
C2F3O2- |
Molecular Weight |
113.02 g/mol |
IUPAC Name |
2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |
InChI Key |
DTQVDTLACAAQTR-UHFFFAOYSA-M |
SMILES |
C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-] |
14477-72-6 | |
Synonyms |
Acid, Trifluoroacetic Cesium Trifluoroacetate Trifluoroacetate Trifluoroacetate, Cesium Trifluoroacetic Acid |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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